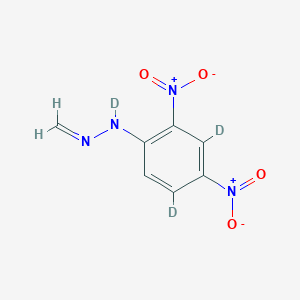

Formaldehyde 2,4-Dinitrophenylhydrazone-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of Formaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms enhances its utility in various analytical and research applications, particularly in the field of mass spectrometry and chromatography .

准备方法

Synthetic Routes and Reaction Conditions

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is synthesized by reacting deuterium-labeled formaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically involves the following steps:

Preparation of Deuterium-Labeled Formaldehyde: Deuterium-labeled formaldehyde can be prepared by the reduction of deuterium-labeled formic acid.

Reaction with 2,4-Dinitrophenylhydrazine: The deuterium-labeled formaldehyde is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the purity of the deuterium-labeled formaldehyde and optimizing reaction conditions to maximize yield and efficiency .

化学反应分析

Types of Reactions

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 primarily undergoes addition-elimination reactions. These reactions are characterized by the initial addition of the hydrazine group to the carbonyl carbon of formaldehyde, followed by the elimination of water to form the hydrazone derivative .

Common Reagents and Conditions

Reagents: 2,4-Dinitrophenylhydrazine, deuterium-labeled formaldehyde, acidic catalysts.

Conditions: The reaction is typically carried out under acidic conditions to facilitate the formation of the hydrazone derivative.

Major Products

The major product of the reaction between deuterium-labeled formaldehyde and 2,4-dinitrophenylhydrazine is this compound. This compound is stable and can be used as a standard in various analytical applications .

科学研究应用

Analytical Applications

1. Detection of Formaldehyde in Food Samples

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is commonly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods for analyzing formaldehyde levels in food simulants. A study developed a fully quantitative GC-MS procedure utilizing this compound to measure formaldehyde in melamine-ware extracts. The method demonstrated high linearity and repeatability, with relative standard deviation percentages ranging from 1% to 30% across various concentrations .

2. Environmental Monitoring

The compound is also employed in environmental chemistry for monitoring formaldehyde emissions from various sources, such as automotive interiors and building materials. Its derivatization with dinitrophenylhydrazine allows for the formation of stable derivatives that can be easily quantified using chromatographic techniques. This application is critical for assessing compliance with indoor air quality standards .

3. Non-Aqueous Sample Analysis

Recent advancements have adapted methods for analyzing formaldehyde in non-aqueous solutions, such as methanol. By modifying existing protocols, researchers have successfully quantified formaldehyde using derivatization with 2,4-Dinitrophenylhydrazine in anhydrous conditions. This approach enhances the sensitivity and specificity of formaldehyde detection in complex organic matrices .

Case Studies

Case Study 1: Food Safety Analysis

A research project focused on the analysis of formaldehyde levels in food simulants using this compound as an internal standard. The study involved spiking acetic acid food simulant extracts with known concentrations of formaldehyde and analyzing them via GC-MS. Results indicated that the method could reliably detect concentrations as low as 0.08 mg/mL, making it suitable for regulatory compliance testing .

Case Study 2: Indoor Air Quality Assessment

In another investigation, researchers evaluated the effectiveness of using this compound for monitoring volatile organic compounds (VOCs) emitted from polyurethane materials used in automotive interiors. The study highlighted the compound's ability to form stable derivatives that facilitated accurate quantification of formaldehyde emissions over time .

Data Tables

作用机制

The mechanism of action of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with carbonyl compounds. The hydrazone group reacts with aldehydes and ketones to form stable hydrazone derivatives. This reaction is utilized in analytical chemistry to detect and quantify carbonyl compounds in various samples .

相似化合物的比较

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is unique due to its deuterium labeling, which enhances its stability and utility in analytical applications. Similar compounds include:

Formaldehyde 2,4-Dinitrophenylhydrazone: The non-deuterium-labeled version, used for similar analytical purposes but lacks the enhanced stability provided by deuterium labeling

Acetaldehyde 2,4-Dinitrophenylhydrazone: Used for the detection and quantification of acetaldehyde in various samples.

Benzaldehyde 2,4-Dinitrophenylhydrazone: Employed in the analysis of benzaldehyde in different matrices.

This compound stands out due to its specific application in studies requiring stable isotope labeling, making it a valuable tool in advanced analytical and research applications .

生物活性

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 (FDH-d3) is a derivative of formaldehyde that has been extensively studied for its biological activity and analytical applications. This compound is primarily used in analytical chemistry for the quantification of formaldehyde in various samples, including environmental and biological matrices. The biological implications of FDH-d3 are significant, particularly concerning its role in formaldehyde detection and its potential toxicity.

- Molecular Formula : C7H6N4O4

- Molecular Weight : 213.17 g/mol

- CAS Number : 259824-50-5

- Purity : >95% (HPLC)

The compound is a stable isotope-labeled derivative, which enhances its utility in analytical applications by providing a means to trace and quantify formaldehyde in complex mixtures.

Toxicological Implications

Formaldehyde is known for its carcinogenic properties, classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B) due to its association with nasopharyngeal cancer and leukemia . The derivatization process that forms FDH-d3 from formaldehyde helps mitigate some of these toxicological risks by facilitating the detection and quantification of formaldehyde levels in various environments, thus aiding in risk assessment.

Analytical Applications

FDH-d3 is primarily utilized in the derivatization of formaldehyde for subsequent analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The derivatization reaction involves the formation of a hydrazone, which enhances the volatility and detectability of formaldehyde during analysis. This method has been validated for use in various applications, including:

- Environmental Monitoring : Detecting formaldehyde levels in air and water samples.

- Food Safety : Analyzing food products for formaldehyde contamination.

- Cosmetic Products : Assessing the presence of formaldehyde in cosmetics through a convenient DNPH derivatization procedure followed by HPLC analysis .

Case Studies and Research Findings

-

Detection of Formaldehyde in E-Cigarette Aerosols :

A study demonstrated that the DNPH derivatization method allows for accurate measurement of formaldehyde yields in e-cigarette aerosols. The results indicated significant levels of formaldehyde, raising concerns over safety . -

Quantification in Non-Aqueous Solutions :

Research highlighted a method for quantifying formaldehyde in non-aqueous methanol solutions using FDH-d3. The study employed Fourier Transform Infrared Spectroscopy (FTIR) to analyze the resulting hydrazone, demonstrating the effectiveness of FDH-d3 in complex solvent systems .

Data Table: Biological Activity and Applications of FDH-d3

| Application Area | Methodology | Findings/Implications |

|---|---|---|

| Environmental Analysis | HPLC with DNPH derivatization | Accurate detection of formaldehyde levels |

| Food Safety | HPLC analysis | Identification of formaldehyde contamination |

| Cosmetic Products | DNPH derivatization | Validation of formaldehyde presence |

| E-Cigarettes | Quantitative analysis | Significant yields detected; safety concerns |

属性

IUPAC Name |

N,3,5-trideuterio-N-(methylideneamino)-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,4D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQLSLWCHGLSML-COQLVEBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])N([2H])N=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。